4-methoxy-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
4-methoxy-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. MPSP is a sulfonamide derivative that has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of novel pain-relieving drugs.
Scientific Research Applications
4-methoxy-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of novel pain-relieving drugs. This compound has also been shown to exhibit anticonvulsant and anxiolytic effects, suggesting that it may have potential applications in the treatment of epilepsy and anxiety disorders.
Mechanism of Action
The exact mechanism of action of 4-methoxy-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. This compound has been shown to selectively inhibit COX-2, which is the isoform of the enzyme that is primarily responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2 activity, this compound reduces the production of pro-inflammatory prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to exhibit anticonvulsant and anxiolytic effects, suggesting that it may have potential applications in the treatment of epilepsy and anxiety disorders. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of novel pain-relieving drugs. This compound has also been shown to exhibit anticonvulsant and anxiolytic effects, suggesting that it may have potential applications in the treatment of epilepsy and anxiety disorders. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
Future research on 4-methoxy-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide could focus on several areas, including the development of novel drug delivery systems to improve its solubility and bioavailability, the investigation of its potential applications in the treatment of epilepsy and anxiety disorders, and the identification of new targets for its analgesic and anti-inflammatory effects. Additionally, further studies could be conducted to investigate the safety and efficacy of this compound in human clinical trials, with the goal of ultimately developing it into a viable therapeutic option for a variety of medical conditions.
properties
IUPAC Name |
4-methoxy-N-methyl-N-phenyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-20(16-8-4-3-5-9-16)19(22)15-10-11-17(25-2)18(14-15)26(23,24)21-12-6-7-13-21/h3-5,8-11,14H,6-7,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCPHDZCYVNPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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